molecular formula C16H23NO2 B2557204 Tert-butyl 1-benzylpyrrolidine-3-carboxylate CAS No. 155110-03-5

Tert-butyl 1-benzylpyrrolidine-3-carboxylate

Cat. No. B2557204
CAS RN: 155110-03-5
M. Wt: 261.365
InChI Key: JYKKEFNKRYSTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-benzylpyrrolidine-3-carboxylate is a specialty chemical . It has a molecular formula of C16H23NO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a benzyl group and a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 331.2±35.0 °C .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Tert-butyl 1-benzylpyrrolidine-3-carboxylate derivatives have been synthesized using microwave-assisted methods. One such derivative, 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, serves as a starting compound in a multi-step synthesis process. These derivatives show promising antimicrobial activities, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide being identified as the most potent product (Sreekanth & Jha, 2020).

Synthesis of Boc-Protected Pyrrolidines

This compound is also involved in the synthesis of Boc-protected 2-benzylpyrrolidines, a process that includes reaction with activated zinc, aryl halides, and a palladium catalyst (Massah, Ross & Jackson, 2010).

Development of Chiral Auxiliaries

The compound has been used in the development of new chiral auxiliaries for chemical synthesis. An example is the utilization of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis, where it acts as both an auxiliary and a chiral building block (Studer, Hintermann & Seebach, 1995).

Pharmaceutical Intermediate Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceutical products like protein tyrosine kinase Jak3 inhibitors. The synthesis involves multiple steps, including S_N2 substitution and debenzylation (Chen Xin-zhi, 2011).

Drug Intermediates Synthesis

This compound is also utilized in the synthesis of drug intermediates such as tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, showcasing a cost-efficient and environmentally friendly process (Geng Min, 2010).

Economical Synthesis from L-Aspartic Acid

Optically active derivatives of this compound have been synthesized starting from L-aspartic acid. This process features mild reaction conditions and is suitable for industrial preparation (Han, Li, Gu, Li & Chen, 2018).

Mechanism of Action

The mechanism of action of Tert-butyl 1-benzylpyrrolidine-3-carboxylate is not clear as it’s not a drug or a biologically active compound .

Future Directions

The future directions of Tert-butyl 1-benzylpyrrolidine-3-carboxylate are not clear as it’s a specialty chemical . Its use could be determined by the needs of the chemical industry.

properties

IUPAC Name

tert-butyl 1-benzylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-9-10-17(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKKEFNKRYSTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.